molecular formula C16H11ClFN7O B15102490 (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15102490
M. Wt: 371.75 g/mol
InChI Key: VDEPZSVLHHMPPD-UHFFFAOYSA-N
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Description

(4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyridazine ring, a pyrazolone moiety, and a substituted phenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-chloro-4-fluoroaniline with an appropriate aldehyde to form the Schiff base intermediate. This intermediate is then cyclized with a triazolopyridazine derivative under acidic or basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

(4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Properties

Molecular Formula

C16H11ClFN7O

Molecular Weight

371.75 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H11ClFN7O/c1-9-11(7-19-10-2-3-13(18)12(17)6-10)16(26)25(22-9)15-5-4-14-21-20-8-24(14)23-15/h2-8,22H,1H3

InChI Key

VDEPZSVLHHMPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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